

2'-Deoxyguanosine-13C,15N2 chemical properties

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Compound of Interest

Compound Name: 2'-Deoxyguanosine-13C,15N2

Cat. No.: B14106972

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An In-depth Technical Guide to 2'-Deoxyguanosine-13C,15N2

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of 2'-Deoxyguanosine-¹³C,¹⁵N₂. This isotopically labeled nucleoside is a critical tool for researchers, scientists, and drug development professionals engaged in studies of DNA metabolism, damage, and repair.

Core Chemical Properties

2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable, isotopically labeled version of the natural nucleoside 2'-deoxyguanosine. The incorporation of one carbon-13 and two nitrogen-15 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a valuable probe in nuclear magnetic resonance (NMR) studies.

Table 1: Chemical and Physical Properties of 2'-Deoxyguanosine-13C,15N2



Property	Value	Source(s)
Molecular Formula	C9(¹³ C)H13N3(¹⁵ N)2O4	[1]
Molecular Weight	270.22 g/mol	[1]
Appearance	White to off-white solid	[2][3]
Melting Point	300 °C (unlabeled)	[4][5]
Solubility	Slightly soluble in water; Soluble in methanol, ethanol, and DMSO.	[2][3]
Storage	Store at -20°C, protected from light.	[2][6]

Experimental Protocols

The primary application of 2'-Deoxyguanosine-13C,15N2 is as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms (e.g., DNA adducts) in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of 8-oxo-2'-deoxyguanosine (8-oxodG) in DNA using LC-MS/MS

This protocol outlines the general steps for the analysis of 8-oxodG, a common marker of oxidative DNA damage, using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.

- 1. DNA Extraction and Preparation:
- Isolate DNA from cells or tissues using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction or spin column-based methods).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.
- 2. Sample Spiking and Hydrolysis:

Foundational & Exploratory





- To a known amount of DNA (e.g., 10-50 μ g), add a precise amount of 2'-Deoxyguanosine- $^{13}\text{C},^{15}\text{N}_2$ to serve as the internal standard.
- Enzymatically digest the DNA to its constituent nucleosides. A common enzyme cocktail includes DNase I, phosphodiesterases I and II, and alkaline phosphatase.[7]
- Incubate the mixture under optimal conditions for the enzymes (e.g., 37°C for several hours or overnight).

3. Sample Purification:

- Purify the nucleoside mixture to remove enzymes and other interfering substances. This can be achieved through solid-phase extraction (SPE) or immunoaffinity column purification, which can specifically enrich for the analyte of interest (e.g., 8-oxodG).[8]
- Dry the purified sample under vacuum and reconstitute in a suitable solvent for LC-MS analysis (e.g., mobile phase).

4. LC-MS/MS Analysis:

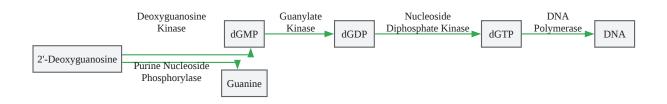
- Chromatography: Separate the nucleosides using a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid, is typically used.
- Mass Spectrometry:
 - Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
 - Perform multiple reaction monitoring (MRM) to detect the specific transitions for the analyte and the internal standard. For example, for 8-oxodG, the transition of the [M+H]⁺ ion at m/z 284 to the product ion at m/z 168 is often monitored.[8] For the internal standard, the corresponding mass-shifted transition would be monitored.
- Quantification:



- Construct a calibration curve using known concentrations of the unlabeled 8-oxodG standard.
- Calculate the concentration of 8-oxodG in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows Metabolic Pathway of 2'-Deoxyguanosine

2'-Deoxyguanosine is a key intermediate in the purine salvage pathway. It can be phosphorylated to form deoxyguanosine monophosphate (dGMP), which is subsequently converted to dGTP and incorporated into DNA during replication and repair.



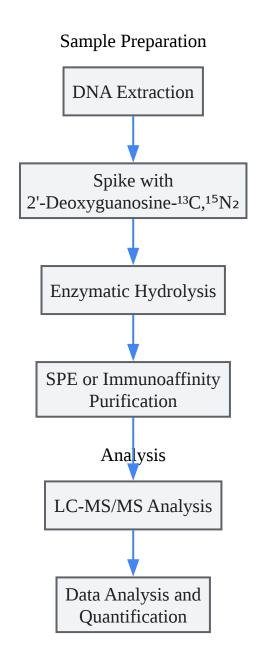
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Caption: Metabolic fate of 2'-Deoxyguanosine.

Experimental Workflow for DNA Adduct Analysis

The use of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard is integral to the workflow for quantifying DNA damage.





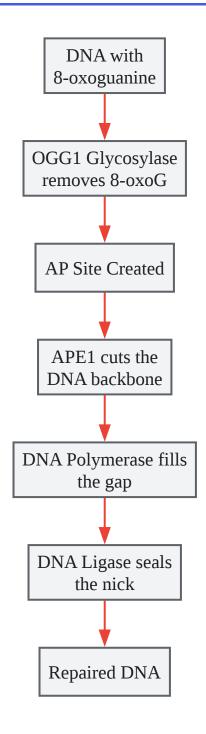
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Caption: Workflow for DNA adduct quantification.

Base Excision Repair (BER) Pathway

2'-Deoxyguanosine is susceptible to oxidative damage, leading to the formation of lesions like 8-oxoguanine. The Base Excision Repair (BER) pathway is a major mechanism for repairing such damage.





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Caption: Base Excision Repair of 8-oxoguanine.

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